molecular formula C13H25NO3 B1319475 tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate CAS No. 172348-63-9

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Cat. No.: B1319475
CAS No.: 172348-63-9
M. Wt: 243.34 g/mol
InChI Key: KSXPGASLEFGROT-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS 239074-29-4) is a carbamate derivative with a trans-4-hydroxymethylcyclohexylmethyl group. Its molecular formula is C₁₂H₂₃NO₃, and molecular weight is 229.32 g/mol . Key physicochemical properties include:

  • TPSA (Topological Polar Surface Area): 58.6 Ų
  • LogP (Partition Coefficient): iLOGP 1.45, XLOGP3 2.29
  • Hydrogen Bond Donors/Acceptors: 2 donors, 3 acceptors
  • GI Absorption: High
  • BBB Permeability: Moderate (non-P-gp substrate)
  • Skin Permeation (Log Kp): -5.31 cm/s (low penetration) .

The compound is used in pharmaceutical research, particularly in prodrug design and as an intermediate in synthesizing bioactive molecules. Its hydroxymethyl group enhances solubility while the tert-butyl carbamate moiety provides steric protection for amine functionalities during synthesis .

Preparation Methods

Primary Preparation Method: Carbamate Formation via Reaction of Amine with tert-Butyl Chloroformate

Reaction Scheme and Conditions

The most common and direct synthetic route involves the reaction of trans-4-hydroxymethylcyclohexylmethylamine with tert-butyl chloroformate under basic conditions to form the carbamate (Scheme 1).

  • Reactants :

    • trans-4-hydroxymethylcyclohexylmethylamine
    • tert-butyl chloroformate
    • Base (commonly triethylamine or similar organic base)
  • Solvent : Typically anhydrous organic solvents such as dichloromethane or ethyl acetate.

  • Temperature : Usually room temperature to slightly below ambient to control reaction rate and minimize side reactions.

  • Mechanism : The amine nucleophilically attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride ion and forming the carbamate linkage. The base scavenges the released HCl to prevent acid-catalyzed side reactions.

Typical Procedure

  • Dissolve trans-4-hydroxymethylcyclohexylmethylamine in anhydrous solvent under inert atmosphere.
  • Add triethylamine to the solution to neutralize HCl formed.
  • Slowly add tert-butyl chloroformate dropwise with stirring at 0–25 °C.
  • Stir the reaction mixture for several hours until completion (monitored by TLC or HPLC).
  • Work-up involves aqueous washes to remove salts and purification by crystallization or chromatography.

Yield and Purity

  • Yields typically range from 85% to 95% under optimized conditions.
  • Purity is generally high (>98%) after standard purification.

Alternative and Advanced Synthetic Approaches

One-Pot Carbamate Synthesis via Carbon Dioxide Incorporation

Recent methodologies utilize carbon dioxide as a green reagent to form carbamates from amines and alkyl halides in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide (TBAI) in solvents like DMF.

  • This method avoids the use of toxic phosgene derivatives.
  • It allows for mild reaction conditions and can be adapted for solid-phase synthesis.
  • Applicable to chiral amines without racemization.

Indium-Mediated Catalytic Carbamate Formation

Indium catalysis has been reported for efficient carbamate synthesis from amines and alkyl chloroformates with catalytic indium metal, offering mild and selective conditions.

Industrial Scale Considerations

  • Industrial production typically scales the reaction of amine with tert-butyl chloroformate using continuous flow reactors to improve safety and efficiency.
  • Optimization focuses on solvent choice, temperature control, and base equivalents to maximize yield and minimize impurities.
  • Automated systems facilitate reproducibility and high throughput.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Solvent Temperature Yield (%) Notes
Direct reaction with tert-butyl chloroformate trans-4-hydroxymethylcyclohexylmethylamine tert-butyl chloroformate, triethylamine DCM, EtOAc 0–25 °C 85–95 Most common, straightforward, high purity
CO2 incorporation with alkyl halide Primary amine, CO2, alkyl halide Cs2CO3, TBAI DMF Room temperature 70–90 Green chemistry, mild, solid-phase possible
Modified Curtius rearrangement Carboxylic acid Di-tert-butyl dicarbonate, NaN3, Zn(OTf)2 Various 40–75 °C 60–85 Useful for aromatic and aliphatic acids
Indium-mediated catalysis Amine, alkyl chloroformate Indium metal (catalytic) Various Mild 80–90 Selective, mild, catalytic

Research Findings and Notes

  • The direct reaction with tert-butyl chloroformate remains the gold standard due to simplicity and high yield.
  • The CO2-based methods are gaining traction for sustainable synthesis but require specialized catalysts and solvents.
  • Modified Curtius rearrangement is valuable for complex substrates where direct amine availability is limited.
  • Indium catalysis offers a promising route for selective protection of amino groups under mild conditions.
  • Industrial processes emphasize solvent recycling, temperature control, and continuous flow to enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Amines, alcohols.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate typically involves the reaction of trans-4-hydroxymethylcyclohexylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is generally conducted at room temperature and yields the desired carbamate product efficiently. The compound functions primarily as an intermediate in organic synthesis due to its ability to form stable carbamate linkages, which can protect amine groups and facilitate selective reactions in various chemical processes.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in developing pharmaceuticals and agrochemicals. The compound has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, demonstrating its utility in complex organic transformations .

Biological Research

In biological research, this compound serves as a protecting group for amines, allowing for selective reactions and modifications of biomolecules. For instance, studies have shown that related compounds exhibit protective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease research . The ability to inhibit β-secretase activity further highlights its relevance in developing therapeutic agents for conditions such as Alzheimer's disease .

Medical Applications

The compound is being explored for its potential use in drug development, particularly in designing prodrugs and drug delivery systems. Its structural characteristics allow for modifications that can enhance bioavailability and therapeutic efficacy. Research indicates that derivatives of this compound may possess moderate protective activity against neurodegenerative processes, making it a candidate for further investigation in clinical settings .

Case Studies

Study Focus Findings
Study on NeuroprotectionInvestigated the protective effects of related compounds on astrocytes against amyloid-beta toxicityFound moderate protective effects; reduced TNF-α levels and free radicals in treated cells
Synthesis of PharmaceuticalsUtilized tert-butyl carbamate as an intermediate for synthesizing complex organic moleculesDemonstrated successful synthesis of N-Boc-protected anilines using palladium-catalyzed methods
Drug Delivery SystemsExplored the use of carbamates in enhancing drug delivery mechanismsHighlighted the potential for improved bioavailability through structural modifications

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is exploited in organic synthesis to protect amine groups and facilitate selective reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds are structurally related to tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, differing in substituents or stereochemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl (4-aminocyclohexyl)carbamate 195314-59-1 C₁₁H₂₂N₂O₂ 214.30 Amino group
tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate Not provided C₁₂H₂₂BrNO₂ ~292 (estimated) Bromomethyl group
tert-Butyl (cis-4-hydroxycyclohexyl)(methyl)carbamate 561307-54-8 C₁₂H₂₃NO₃ 229.32 cis-Hydroxy, methyl substitution
tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate Not provided C₁₂H₂₄N₂O₂ 228.33 Aminomethyl group
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate 676371-64-5 C₁₄H₂₅NO₄ 271.35 Ester group

Key Observations:

Amino vs. Hydroxymethyl Substitution (195314-59-1): The amino analog has a higher TPSA (69.3 Ų) due to increased polarity, reducing BBB permeability compared to the hydroxymethyl derivative . LogP values (iLOGP 0.95, XLOGP3 1.62) are lower, indicating reduced lipophilicity .

Bromomethyl Substitution :

  • Bromine introduces higher molecular weight (~292 g/mol) and reactivity (e.g., susceptibility to nucleophilic substitution) .

Aminomethyl Derivative: Increased hydrogen bond donors (3 vs. 2) enhance polar interactions but may reduce membrane permeability .

Ester Functionalization (676371-64-5):

  • The ester group increases LogP (XLOGP3 3.12) and introduces hydrolytic instability under acidic/basic conditions .

Notable Findings:

  • The hydroxymethyl group in the target compound balances polarity and lipophilicity, enabling better BBB penetration than the amino or aminomethyl analogs .
  • Cis/trans isomerism significantly impacts bioavailability; trans-configurations generally exhibit better membrane permeability .

Biological Activity

Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H23NO3
Molecular Weight : 241.33 g/mol
IUPAC Name : tert-butyl N-[(4-hydroxymethylcyclohexyl)methyl]carbamate

The compound features a tert-butyl group, a hydroxymethyl substituent on a cyclohexane ring, and a carbamate moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : trans-4-hydroxymethylcyclohexylmethylamine and tert-butyl chloroformate.
  • Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Yield : The reaction is optimized for high yield and purity, often performed at room temperature.

Biological Activity

The biological activity of this compound has been explored in various studies:

The compound's mechanism of action involves forming stable carbamate linkages with nucleophiles, enabling selective reactions in organic synthesis. This reactivity is also significant for biological interactions, where it may act as a protecting group for amines in biochemical pathways.

Therapeutic Applications

  • Anti-Aging and Dermatological Applications : Similar compounds have shown potential as anti-aging agents due to their ability to modulate biological pathways involved in skin health and aging processes.
  • Neuroprotective Effects : Research indicates that related compounds may exhibit protective effects against neurodegenerative diseases by inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .
  • Cancer Treatment Potential : The compound may also play a role in cancer therapies by acting as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Neuroprotection Study : A study demonstrated that a related compound exhibited moderate protective effects on astrocytes against amyloid-beta-induced cell death, suggesting potential applications in treating Alzheimer's disease .
  • Skin Health Research : Investigations into similar carbamates revealed their efficacy in enhancing skin barrier function and reducing inflammation, indicating their utility in dermatological formulations.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Tert-Butyl (4-(methylamino)cyclohexyl)carbamateMethyl instead of ethyl groupDifferent pharmacological properties
Tert-Butyl (trans-4-(cyclobutylamino)cyclohexyl)carbamateCyclobutyl ring instead of cyclohexanePotential unique steric effects
Tert-Butyl (4-(phenylamino)cyclohexyl)carbamatePhenyl group replacing ethyl aminoDifferent electronic properties affecting reactivity

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of related compounds.

Q & A

Q. Basic: What are the recommended synthetic protocols for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate?

Answer:
This compound is typically synthesized via Boc-protection strategies . The trans-4-hydroxymethylcyclohexylmethylamine precursor reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF at 0–25°C . Monitoring via TLC or HPLC ensures complete conversion. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key quality checks include 1H/13C NMR to confirm stereochemistry and HPLC-MS for purity (>95%) .

Q. Basic: How is the stereochemical integrity of the trans-4-hydroxymethylcyclohexyl group validated?

Answer:
NMR spectroscopy is critical. The trans configuration is confirmed by coupling constants (J values) between axial and equatorial protons on the cyclohexane ring. For example, trans-4-substituted cyclohexanes exhibit characteristic 3JHH values of 10–12 Hz for axial-equatorial couplings in the hydroxymethyl group . X-ray crystallography may also resolve ambiguities, though it requires high-purity crystals .

Q. Advanced: What experimental variables influence the regioselectivity of Boc protection in polyfunctional amines?

Answer:
Regioselectivity depends on:

  • Steric effects : Bulky tert-butoxycarbonyl groups favor protection at less hindered amines.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of primary amines over secondary sites.
  • Catalysts : DMAP accelerates carbamate formation at primary amines, while acidic conditions may shift selectivity .
    Contradictions in literature (e.g., variable yields for similar substrates) often arise from uncontrolled moisture or competing side reactions (e.g., urea formation). Systematic DOE (Design of Experiments) is recommended to optimize conditions .

Q. Advanced: How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

Answer:
Discrepancies may stem from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter melting points.
  • Impurity profiles : Residual solvents or byproducts (e.g., unreacted amine) affect solubility.
    To reconcile

Perform DSC/TGA to identify polymorphic transitions .

Use standardized purity assays (e.g., HPLC with UV/ELSD detection) .

Cross-reference synthesis protocols (e.g., solvent selection in vs. 15).

Q. Advanced: What analytical methods are critical for characterizing degradation products of this carbamate under acidic/basic conditions?

Answer:
Under acidic conditions, Boc deprotection releases CO2 and forms the free amine. Under basic conditions, hydrolysis may yield cyclohexanol derivatives. Key methods include:

  • LC-MS/MS : Identifies degradation fragments (e.g., m/z corresponding to tert-butyl alcohol or cyclohexylmethanol) .
  • NMR kinetics : Tracks real-time degradation in D2O/CD3OD mixtures .
  • Stability studies : Accelerated aging at 40°C/75% RH quantifies degradation rates .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    No significant acute toxicity is reported, but chronic exposure risks require adherence to OSHA guidelines .

Q. Advanced: How is this carbamate utilized as a chiral building block in asymmetric synthesis?

Answer:
The trans-4-hydroxymethyl group serves as a stereochemical handle for:

  • Catalytic hydrogenation : To introduce chirality in adjacent positions (e.g., piperidine derivatives) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
    Recent studies highlight its use in synthesizing CCR2 antagonists and kinase inhibitors, where stereochemistry dictates biological activity .

Q. Advanced: What computational tools predict reactivity or stability of tert-butyl carbamates in complex matrices?

Answer:

  • DFT calculations : Model Boc deprotection energetics (e.g., activation barriers for acid-catalyzed cleavage) .
  • Molecular dynamics : Simulate solubility in mixed solvents (e.g., DMSO/water gradients) .
  • Retrosynthesis software : Tools like Pistachio or Reaxys propose optimal synthetic routes .

Q. Basic: How is the purity of this compound quantified, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : ≥95% purity (UV detection at 254 nm) is standard for in vitro assays .
  • Elemental analysis : Validates C/H/N ratios within 0.4% of theoretical values .
  • Residual solvents : GC-MS ensures compliance with ICH Q3C limits (e.g., <500 ppm for THF) .

Q. Advanced: What strategies mitigate epimerization during Boc deprotection of sensitive intermediates?

Answer:

  • Low-temperature deprotection : Use TFA/DCM at –20°C to minimize racemization .
  • Scavengers : Add triisopropylsilane to quench carbocation intermediates .
  • In situ monitoring : FTIR tracks amine formation without isolating unstable intermediates .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXPGASLEFGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593365
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-63-9
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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